molecular formula C7H6F9IO B1442558 4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol CAS No. 1350637-23-8

4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol

Cat. No. B1442558
M. Wt: 404.01 g/mol
InChI Key: QNSKRAWBTXYONG-UHFFFAOYSA-N
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Description

4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol, or HIF-I, is an organic compound with a unique structure and properties. It is composed of six fluorine atoms, two iodine atoms, and one trifluoromethyl group. HIF-I has been studied extensively due to its potential applications in a variety of fields, including pharmaceuticals, materials science, and biochemistry.

Scientific Research Applications

Synthesis and Molecular Structure

Fluorinated alcohols like 2,5-bis(trifluoromethyl)hexane-2,5-diol have been synthesized via direct nucleophilic trifluoromethylation, demonstrating the potential for creating complex fluorinated structures with unique inter- and intra-molecular hydrogen bonding. These compounds exhibit a range of molecular interactions, providing insights into the design of new materials and pharmaceuticals (Singh, Twamley, & Shreeve, 2001).

Fluorinated Furan Derivatives

The synthesis of 2,5-diethyl-3,4-bis(trifluoromethyl)furan and its derivatives illustrates the versatility of fluorinated compounds in organic synthesis. These reactions include bromination and dehydrobromination, highlighting the potential for creating a wide array of fluorinated organic molecules with varied functional groups for use in material science and drug development (Nishida et al., 1991).

Radical Addition Reactions

Studies on the radical addition of heptafluoro-2-iodopropane to various unsaturated systems reveal the nuanced reactivity of fluorinated compounds under photochemical and thermal conditions. This research is crucial for understanding the synthesis pathways and reactivity of complex fluorinated molecules, which could be leveraged in polymer science and materials engineering (Fleming, Haszeldine, & Tipping, 1973).

properties

IUPAC Name

4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F9IO/c8-4(6(11,12)13,1-3(17)2-18)5(9,10)7(14,15)16/h3,18H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSKRAWBTXYONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol
Reactant of Route 2
4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol
Reactant of Route 3
4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol
Reactant of Route 4
4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol
Reactant of Route 5
4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol
Reactant of Route 6
4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol

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